molecular formula C17H18ClN3O B13369932 2-(3-chloroanilino)-N'-(1-phenylethylidene)propanohydrazide

2-(3-chloroanilino)-N'-(1-phenylethylidene)propanohydrazide

Cat. No.: B13369932
M. Wt: 315.8 g/mol
InChI Key: KFICZTQWLVQTRT-UHFFFAOYSA-N
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Description

2-(3-chloroanilino)-N’-(1-phenylethylidene)propanohydrazide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound’s structure features a hydrazide linkage, a phenylethylidene group, and a chloroaniline moiety, which could contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloroanilino)-N’-(1-phenylethylidene)propanohydrazide typically involves the reaction of 3-chloroaniline with a suitable hydrazide precursor under controlled conditions. The reaction may proceed through the formation of an intermediate, which is then reacted with 1-phenylethylidene to yield the final product. Common reagents and solvents used in this synthesis may include acetic acid, ethanol, and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as recrystallization, distillation, and chromatography may be employed to purify the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloroanilino)-N’-(1-phenylethylidene)propanohydrazide may undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound may participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an amine or alcohol derivative.

Scientific Research Applications

2-(3-chloroanilino)-N’-(1-phenylethylidene)propanohydrazide may have several scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chloroanilino)-N’-(1-phenylethylidene)propanohydrazide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chloroanilino)-N’-(1-phenylethylidene)propanohydrazide: can be compared with other hydrazide derivatives, such as:

Uniqueness

The uniqueness of 2-(3-chloroanilino)-N’-(1-phenylethylidene)propanohydrazide lies in its specific structural features, such as the chloroaniline and phenylethylidene groups, which may confer distinct chemical reactivity and biological activity compared to other hydrazide derivatives.

Properties

Molecular Formula

C17H18ClN3O

Molecular Weight

315.8 g/mol

IUPAC Name

2-(3-chloroanilino)-N-(1-phenylethylideneamino)propanamide

InChI

InChI=1S/C17H18ClN3O/c1-12(14-7-4-3-5-8-14)20-21-17(22)13(2)19-16-10-6-9-15(18)11-16/h3-11,13,19H,1-2H3,(H,21,22)

InChI Key

KFICZTQWLVQTRT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NN=C(C)C1=CC=CC=C1)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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